Benzoylisogomisin O

Description

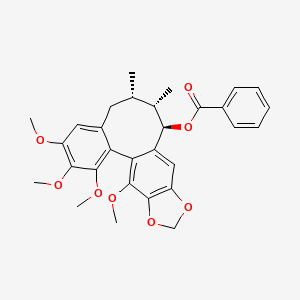

Benzoylisogomisin O is a dibenzocyclooctadiene lignan isolated from plants of the Schisandraceae family, including Schisandra chinensis and Kadsura coccinea. Structurally, it features a cyclooctadiene core substituted with methoxy, methyl, and benzoyl groups (molecular formula: C₃₀H₃₂O₈; molecular weight: 520.58) . Its stereochemistry differs from benzoylgomisin O, as the benzoyl group is positioned on the isogomisin O backbone rather than gomisin O, leading to distinct physicochemical and bioactive properties . Pharmacologically, it exhibits inhibitory activity against NFAT transcription (IC₅₀ = 11.06 ± 1.02 μmol/L), though less potent than cyclosporin A .

Properties

CAS No. |

83864-71-5 |

|---|---|

Molecular Formula |

C30H32O8 |

Molecular Weight |

520.6 g/mol |

IUPAC Name |

[(9S,10S,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |

InChI |

InChI=1S/C30H32O8/c1-16-12-19-13-21(32-3)26(33-4)28(34-5)23(19)24-20(14-22-27(29(24)35-6)37-15-36-22)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16-,17-,25+/m0/s1 |

InChI Key |

DKIOHPQGBJCENG-XOWTYJCDSA-N |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@H]1C)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Benzoylisogomisin O can be synthesized through various methods. One common approach involves the extraction from Schisandra chinensis using methanol and subsequent purification using high-performance liquid chromatography (HPLC) . Industrial production methods often involve large-scale extraction and purification processes to obtain the compound in sufficient quantities for research and application .

Chemical Reactions Analysis

Benzoylisogomisin O undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: Various nucleophiles can substitute functional groups in this compound under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs .

Scientific Research Applications

Benzoylisogomisin O has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of lignans and their derivatives.

Biology: The compound’s enzyme inhibitory properties make it a valuable tool in studying enzyme functions and interactions.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Benzoylisogomisin O exerts its effects primarily through the inhibition of enzymes such as 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) . These enzymes are involved in the inflammatory pathway, and their inhibition leads to reduced inflammation . The compound interacts with the active sites of these enzymes, blocking their activity and thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Key Structural Analogues

Benzoylisogomisin O is part of a broader class of dibenzocyclooctadiene lignans. Below is a comparative analysis of its structural and functional attributes with closely related compounds:

Stereochemical and Positional Isomerism

This compound and 6-O-benzoylgomisin O are stereoisomers, differing in the spatial arrangement of the benzoyl group. This distinction impacts their chromatographic behavior and bioactivity. For example:

- HPLC Analysis : this compound exhibits a molecular ion peak at m/z 521 (ESI-MS) and a fragment at m/z 399 ([M + H – 122]⁺, indicative of benzoic acid loss). Similar fragmentation patterns are observed in 6-O-benzoylgomisin O, complicating differentiation without chiral columns .

- Bioactivity : The NFAT inhibition of this compound contrasts with the cytotoxicity reported for 6-O-benzoylgomisin O, suggesting stereochemistry-dependent mechanisms .

Analytical Differentiation and Pharmacological Relevance

Chromatographic Techniques

HPLC-DAD-ESI/MS is critical for distinguishing this compound from analogues. Validated methods using methanol extracts and C18 columns (λ = 225 nm) achieve baseline separation of lignans . For instance:

Pharmacological Profiles

- This compound : Primarily studied for NFAT pathway modulation, relevant in immune regulation .

- 6-O-Benzoylgomisin O: Demonstrates cytotoxicity against lung (A549) and colorectal (HCT-8) carcinoma cells, likely via apoptosis induction .

- Schisandrin A : Lacks acyl groups but shows broader antioxidant and hepatoprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.